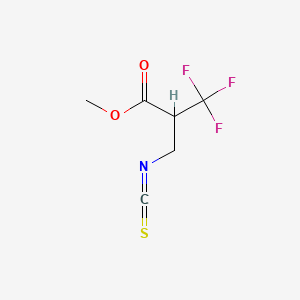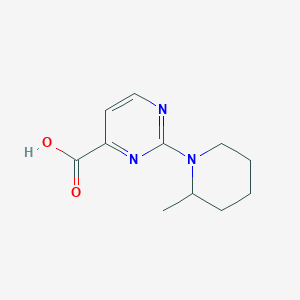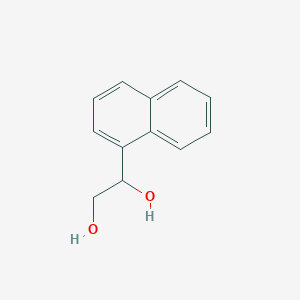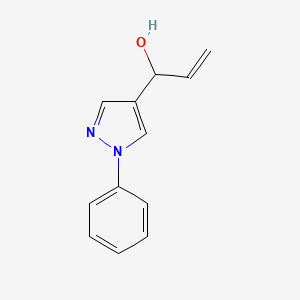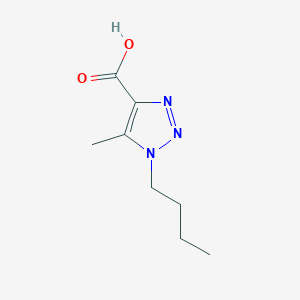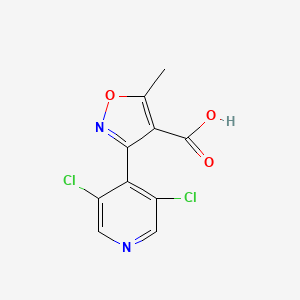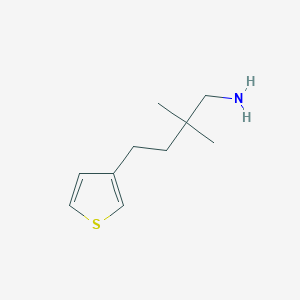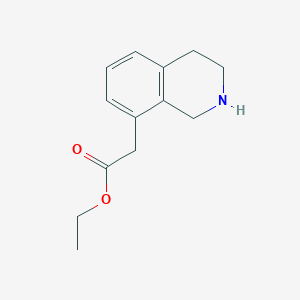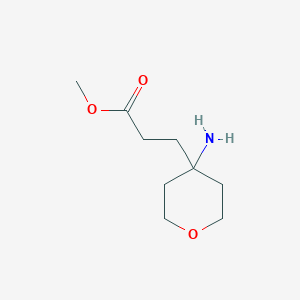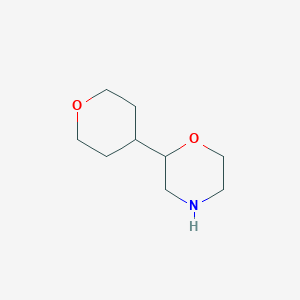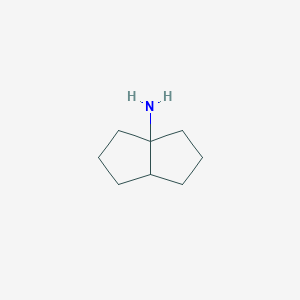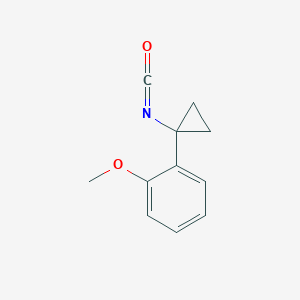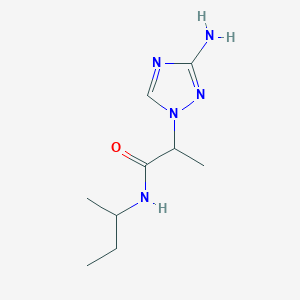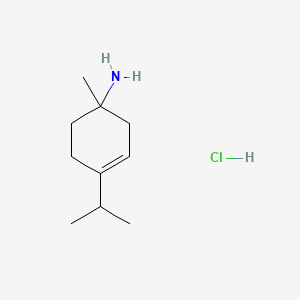
1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride is a chemical compound with a complex structure, featuring a cyclohexene ring substituted with methyl and isopropyl groups
Preparation Methods
The synthesis of 1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-ol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-aminehydrochloride can be compared with similar compounds such as:
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: This compound has a similar structure but lacks the amine group, making it less reactive in certain chemical reactions.
4-Isopropyl-1-methylcyclohexene: Another similar compound, differing in the position of the double bond and the absence of the amine group.
Properties
Molecular Formula |
C10H20ClN |
|---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylcyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-8(2)9-4-6-10(3,11)7-5-9;/h4,8H,5-7,11H2,1-3H3;1H |
InChI Key |
JOWCPGQHQAAHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(CC1)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


